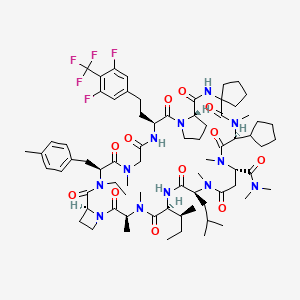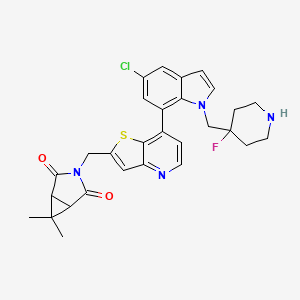
PROTAC STAT3 degrader-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC STAT3 degrader-2 is a selective and efficacious compound designed to degrade the signal transducer and activator of transcription 3 (STAT3) protein. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. Aberrant activation of STAT3 is associated with the progression of several cancers, making it an attractive target for therapeutic intervention .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
PROTAC STAT3 degrader-2 is synthesized using a heterobifunctional approach, where one part of the molecule binds to STAT3 and the other part binds to an E3 ubiquitin ligase. The synthesis involves the coupling of a small molecule that specifically binds to STAT3 with an E3 ubiquitin ligase-targeted component . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween 80 .
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes the preparation of stock solutions in DMSO, followed by the addition of PEG300 and Tween 80 to achieve the desired concentration and formulation .
Análisis De Reacciones Químicas
Types of Reactions
PROTAC STAT3 degrader-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with different functional groups, which can be used for further research and development .
Aplicaciones Científicas De Investigación
PROTAC STAT3 degrader-2 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of PROTAC STAT3 degrader-2 involves the formation of a ternary complex between the compound, STAT3, and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of STAT3, leading to its subsequent degradation by the ubiquitin-proteasome system. The degradation of STAT3 results in the suppression of its transcriptional network, thereby inhibiting cancer cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
UM-STAT3-1218: A highly potent STAT3 degrader that demonstrates significant selectivity and efficacy.
Uniqueness
PROTAC STAT3 degrader-2 is unique in its ability to selectively degrade STAT3 protein with high efficacy. It has shown promising results in preclinical studies, making it a valuable tool for cancer research and therapeutic development .
Propiedades
Fórmula molecular |
C59H60F2N9O13P |
|---|---|
Peso molecular |
1172.1 g/mol |
Nombre IUPAC |
[[2-[[(5S,8S,10aR)-8-[[(2S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl]carbamoyl]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indol-5-yl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C59H60F2N9O13P/c60-59(61,84(81,82)83)38-21-23-41-37(31-38)32-43(63-41)53(75)65-44-33-68(49(73)20-11-3-1-2-6-13-34-18-12-19-40-50(34)58(80)70(56(40)78)46-26-28-48(72)66-55(46)77)30-29-39-22-25-45(69(39)57(44)79)54(76)64-42(24-27-47(62)71)52(74)67-51(35-14-7-4-8-15-35)36-16-9-5-10-17-36/h4-5,7-10,12,14-19,21,23,31-32,39,42,44-46,51,63H,1-3,11,20,22,24-30,33H2,(H2,62,71)(H,64,76)(H,65,75)(H,67,74)(H,66,72,77)(H2,81,82,83)/t39-,42+,44+,45+,46?/m1/s1 |
Clave InChI |
ZMCYXBJXBBCEIP-DYGUMZBISA-N |
SMILES isomérico |
C1C[C@H](N2[C@H]1CCN(C[C@@H](C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)(F)P(=O)(O)O)C(=O)CCCCCC#CC5=C6C(=CC=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9 |
SMILES canónico |
C1CC(N2C1CCN(CC(C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)(F)P(=O)(O)O)C(=O)CCCCCC#CC5=C6C(=CC=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)C(=O)NC(CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


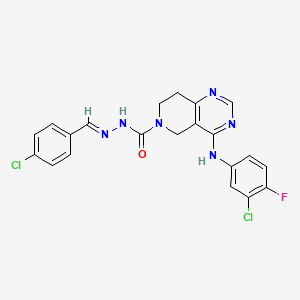
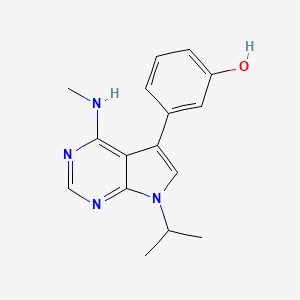

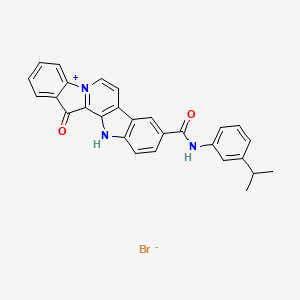
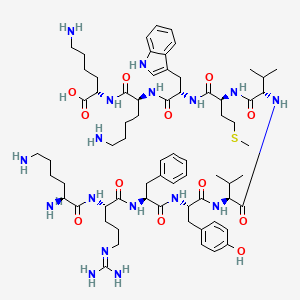
![(E)-1-(3,4-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanimine](/img/structure/B12389304.png)



![trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12389323.png)
